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Compound of Interest

Compound Name: AZD9496

Cat. No.: B560170 Get Quote

AZD9496: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
AZD9496 is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD)

that has demonstrated potent antagonist activity and the ability to induce the degradation of the

estrogen receptor alpha (ERα).[1] This document provides an in-depth technical overview of

the chemical structure, properties, mechanism of action, and key preclinical findings for

AZD9496, intended for professionals in the fields of oncology research and drug development.

Chemical Structure and Physicochemical Properties
AZD9496, with the IUPAC name (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-

methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid, is a novel small

molecule inhibitor of ERα.[1][2] Its chemical and physicochemical properties are summarized in

the table below.
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Property Value Reference

IUPAC Name

(E)-3-[3,5-difluoro-4-

[(1R,3R)-2-(2-fluoro-2-

methylpropyl)-3-methyl-

1,3,4,9-tetrahydropyrido[3,4-

b]indol-1-yl]phenyl]prop-2-

enoic acid

[2]

Molecular Formula C₂₅H₂₅F₃N₂O₂ [2]

Molecular Weight 442.5 g/mol [2]

CAS Number 1639042-08-2 [2]

SMILES

C[C@@H]1CC2=C(--INVALID-

LINK--

C3=C(C=C(C=C3F)/C=C/C(=O

)O)F)NC4=CC=CC=C24

[2]

Appearance Solid powder [3]

Pharmacological Properties
AZD9496 is a potent and selective antagonist and downregulator of ERα. It exhibits high

binding affinity for ERα and effectively induces its degradation, leading to the inhibition of ER-

mediated signaling pathways crucial for the growth and survival of ER-positive cancer cells.

In Vitro Activity
The in vitro potency of AZD9496 has been evaluated in various assays, demonstrating its

efficacy in ERα binding, downregulation, and antagonism, as well as inhibition of cancer cell

proliferation.
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Assay IC₅₀ / EC₅₀ (nM) Cell Line Reference

ERα Binding 0.82 - [4]

ERα Downregulation 0.14 MCF-7 [4]

ERα Antagonism 0.28 MCF-7 [4]

MCF-7 Cell Growth 0.04 MCF-7 [5]

In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the potent anti-tumor activity of

AZD9496. Oral administration of AZD9496 resulted in significant, dose-dependent tumor

growth inhibition in estrogen-dependent MCF-7 xenografts.[1]

Animal Model Dose
Tumor Growth
Inhibition

Reference

MCF-7 Xenograft 0.5 mg/kg (oral, qd) Significant Inhibition [1]

MCF-7 Xenograft 50 mg/kg (oral, qd) 96% [1]

Pharmacokinetics
AZD9496 has shown high oral bioavailability across multiple species, a critical attribute for its

clinical development.

Species Oral Bioavailability (F%) Reference

Rat 63 [4]

Mouse 91 [4]

Dog 74 [4]

Mechanism of Action and Signaling Pathway
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AZD9496 exerts its anti-cancer effects by directly targeting the estrogen receptor signaling

pathway. As a SERD, it binds to ERα, inducing a conformational change that leads to the

ubiquitination and subsequent proteasomal degradation of the receptor. This prevents the

transcription of estrogen-responsive genes that are critical for the proliferation and survival of

ER-positive breast cancer cells. The downstream effect of this action is a reduction in the levels

of proteins such as the progesterone receptor (PR), a well-established biomarker of ER

pathway activity.[1]

AZD9496 Mechanism of Action
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Caption: Mechanism of action of AZD9496 as a Selective Estrogen Receptor Degrader

(SERD).

Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of

AZD9496.

ERα Binding Assay
A competitive binding assay is performed to determine the affinity of AZD9496 for ERα.

Principle: This assay measures the ability of a test compound to displace a radiolabeled

ligand (e.g., ³H-estradiol) from the estrogen receptor.
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Protocol:

Rat uterine cytosol or human recombinant ERα is prepared as the source of the receptor.

A single concentration of ³H-17β-estradiol is incubated with the ER preparation in the

presence of varying concentrations of AZD9496 (typically over a range of at least six

orders of magnitude).[6]

Following equilibration, the amount of radioactivity bound to the ER is measured.[6]

The concentration of AZD9496 that inhibits 50% of the radioligand binding (IC₅₀) is

determined by nonlinear regression analysis.[6]

Cell Proliferation Assay
The anti-proliferative activity of AZD9496 is assessed using cancer cell lines.

Principle: This assay measures the effect of the compound on the growth of cancer cells

over a period of time.

Protocol (using MCF-7 cells):

MCF-7 cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per

well.[2]

The cells are treated with various concentrations of AZD9496.

After a defined incubation period (e.g., 72 hours), cell viability is determined using a Cell

Counting Kit-8 (CCK-8) or a similar colorimetric assay.[2]

The absorbance is measured at 450 nm, and the concentration of AZD9496 that inhibits

50% of cell growth (EC₅₀) is calculated.[2]

Western Blot for ERα Degradation
Western blotting is used to visualize and quantify the degradation of ERα protein induced by

AZD9496.
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Principle: This technique separates proteins by size, allowing for the detection of specific

proteins using antibodies.

Protocol:

MCF-7 cells are treated with AZD9496 for a specified duration.

Total protein is extracted from the cells, and the protein concentration is determined.

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

The membrane is incubated with a primary antibody specific for ERα, followed by a

secondary antibody conjugated to an enzyme (e.g., HRP).

The protein bands are visualized using a chemiluminescent substrate, and the band

intensity is quantified to determine the extent of ERα degradation relative to a loading

control (e.g., vinculin).[1]

In Vivo Xenograft Study
The anti-tumor efficacy of AZD9496 is evaluated in an animal model.

Principle: This study assesses the ability of the compound to inhibit the growth of human

tumors implanted in immunocompromised mice.

Protocol (using MCF-7 xenografts):

MCF-7 cells are subcutaneously injected into the flank of female SCID mice.[3]

Once tumors reach a palpable size, the mice are randomized into treatment and control

groups.

AZD9496 is administered orally at various doses (e.g., 0.5, 5, 50 mg/kg) daily.[1][3]

Tumor volume is measured regularly with calipers.

At the end of the study, tumors are excised, and protein levels of ERα and downstream

markers like PR can be analyzed by Western blot.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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